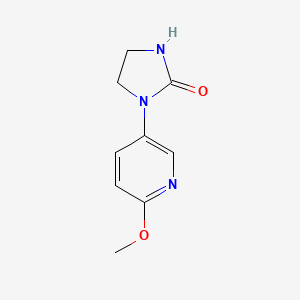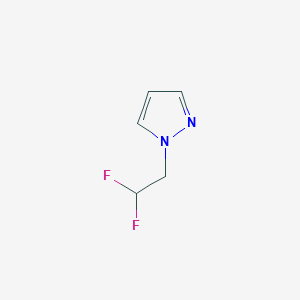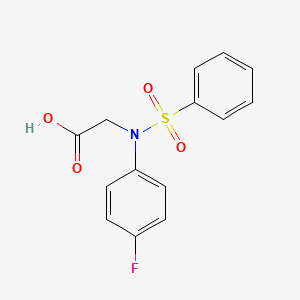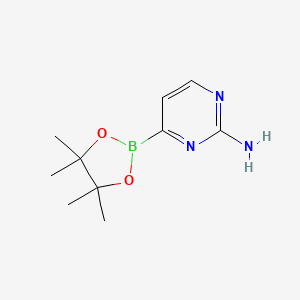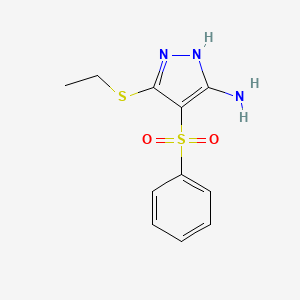
3-(ethylsulfanyl)-4-(phenylsulfonyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3-(ethylsulfanyl)-4-(phenylsulfonyl)-1H-pyrazol-5-amine” are not found, similar compounds have been synthesized using thiol chemistry . Thiol chemistry is a highly efficient chemical reaction between thiols and functional groups, and it has been widely applied in the synthesis and modification of polymers .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The compound 3-(ethylsulfanyl)-4-(phenylsulfonyl)-1H-pyrazol-5-amine is a versatile building block in organic chemistry, particularly in the synthesis of pyrazole derivatives. For instance, it's utilized in a convenient synthesis method of 3- and 5-amino-1H-pyrazoles via desulfinylation, showing its pivotal role in generating structurally diverse pyrazoles (Lassagne et al., 2011). Similarly, it serves in synthesizing 3,3-diphenyl-3H-pyrazoles, highlighting its contribution to the formation of complex pyrazoline structures through reactions involving vinyl sulfones (Vasin et al., 2015).
Antimicrobial Applications
The pyrazole derivatives synthesized using 3-(ethylsulfanyl)-4-(phenylsulfonyl)-1H-pyrazol-5-amine have shown promising antimicrobial properties. A study demonstrated the synthesis of heterocyclic compounds incorporating this pyrazole backbone, which, when incorporated into polyurethane varnish and printing ink, exhibited significant antimicrobial effects (El‐Wahab et al., 2015).
Pharmacological Research
In pharmacological research, derivatives of 3-(ethylsulfanyl)-4-(phenylsulfonyl)-1H-pyrazol-5-amine have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Notably, certain derivatives exhibited significant analgesic and anti-inflammatory effects, underscoring the compound's potential as a precursor for developing new therapeutic agents (Gokulan et al., 2012).
Serotonin Receptor Antagonism
Another area of interest is the synthesis of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines, which demonstrated potent antagonist activity against serotonin 5-HT6 receptors. This research indicates the compound's utility in designing new molecules with potential applications in neurological disorders (Ivachtchenko et al., 2013).
Material Science
The compound also finds applications in material science, particularly in the modification of polymers. A study reported the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives. This modification enhanced the hydrogels' swelling properties and thermal stability, suggesting the compound's role in developing advanced materials (Aly & El-Mohdy, 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as phenylsulfonyl piperazines, have been identified as specific inhibitors of erythrocyte invasion by plasmodium merozoites . This suggests that the compound could potentially target similar biochemical processes.
Mode of Action
The general principle of action for similar compounds involves interaction with specific receptors or enzymes, leading to changes in cellular function . The compound could potentially interact with its targets in a similar manner, leading to changes in cellular function or structure.
Biochemical Pathways
It is known that the manipulation of biochemical pathways is a common mechanism of action for many drugs . The compound could potentially affect pathways related to its targets, leading to downstream effects.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
The compound’s potential to inhibit erythrocyte invasion suggests that it could have significant effects at the cellular level .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the presence of other compounds, pH levels, temperature, and the specific biological environment in which the compound is active . Understanding these factors is crucial for predicting the compound’s behavior in a biological system.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-3-ethylsulfanyl-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-2-17-11-9(10(12)13-14-11)18(15,16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSFTRRWNBOLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=C1S(=O)(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(7-(Difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087313.png)

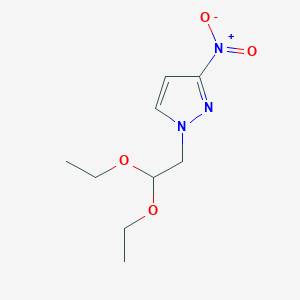
![6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087330.png)
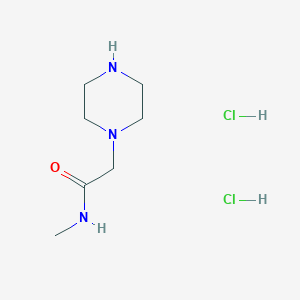
![3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3087339.png)
![3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride](/img/structure/B3087340.png)
![6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087343.png)
![3-(7-(Difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087348.png)
